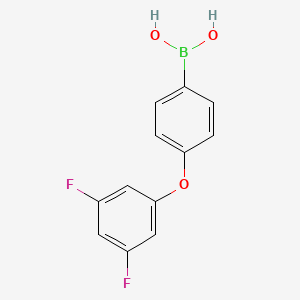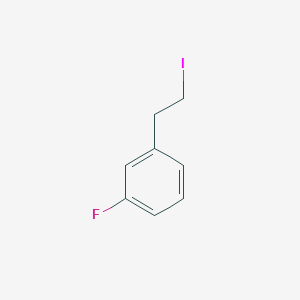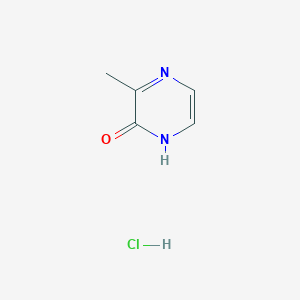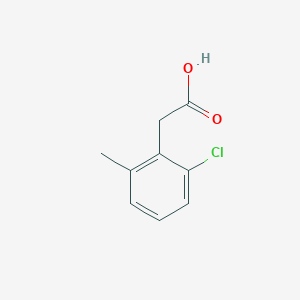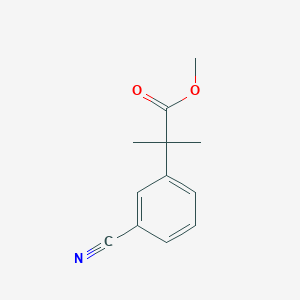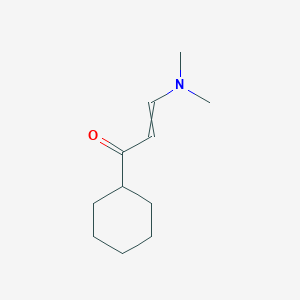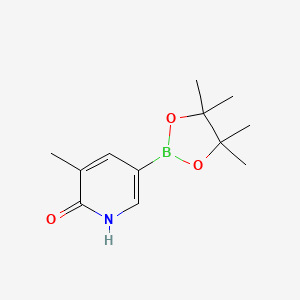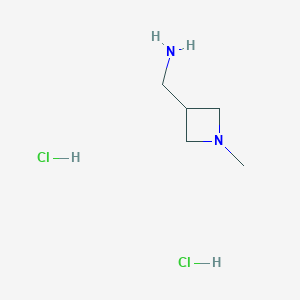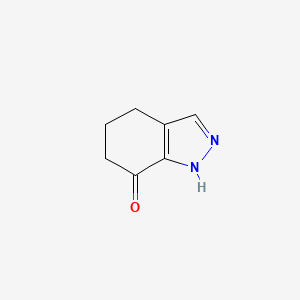![molecular formula C12H10N4O2 B1454923 Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate CAS No. 194865-52-6](/img/structure/B1454923.png)
Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate
Overview
Description
Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate is a heterocyclic compound that combines the structural features of tetrazole and quinoline. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Mechanism of Action
Target of Action
Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate and its derivatives have been found to exhibit significant antimicrobial activity . The primary targets of this compound are various microbial strains, including Gram-positive Bacillus subtilis, Gram-negative Escherichia coli, and two fungi, Candida albicans and Aspergillus niger . These microorganisms play crucial roles in causing various infections in humans.
Mode of Action
The tetrazole group, which is considered as a carboxylic group pharmacophore, possesses a wide range of biological activities .
Biochemical Pathways
It is known that tetrazoles and their derivatives can influence a broad spectrum of biological activities .
Result of Action
The result of the action of this compound is the inhibition of the growth of various microbial strains . Some of the tested compounds showed significant antimicrobial activity .
Biochemical Analysis
Biochemical Properties
Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit protein kinase CK2, an enzyme involved in cell growth and survival . This inhibition can lead to the modulation of various cellular processes, including apoptosis and cell cycle regulation. Additionally, this compound interacts with other biomolecules, such as DNA and RNA, potentially affecting gene expression and protein synthesis .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating these pathways, the compound can induce cell death in cancer cells, making it a potential candidate for anticancer therapy. Furthermore, this compound affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific sites on enzymes and proteins, inhibiting their activity. For example, its interaction with protein kinase CK2 results in the inhibition of this enzyme, which in turn affects downstream signaling pathways involved in cell growth and survival . Additionally, this compound can bind to DNA, interfering with the transcription process and leading to altered gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods Long-term studies have indicated that this compound can induce sustained changes in cellular metabolism and function, particularly in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects . At higher doses, toxic effects have been observed, including damage to vital organs and disruption of normal cellular processes . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active metabolites that can exert biological effects. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects. The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, where it can interact with target biomolecules . This localization is mediated by targeting signals and post-translational modifications that guide the compound to its site of action. The activity of this compound is influenced by its subcellular localization, as it can affect processes such as gene expression and cellular respiration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl tetrazolo[1,5-a]quinoline-4-carboxylate typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) and acetic acid (AcOH). The reaction proceeds through the formation of an intermediate tetrazoloquinoline derivative, which is then esterified to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally benign solvents and catalysts to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and antitubercular agent.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Tetrazolo[1,5-a]quinoline-4-carbaldehyde: A precursor in the synthesis of ethyl tetrazolo[1,5-a]quinoline-4-carboxylate.
Phenylchalcogenyl tetrazolo[1,5-a]quinolines: Compounds with similar structural features but different substituents, leading to varied biological activities.
Uniqueness
This compound is unique due to its specific ester functional group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
ethyl tetrazolo[1,5-a]quinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-2-18-12(17)9-7-8-5-3-4-6-10(8)16-11(9)13-14-15-16/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSQLOHUACETQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N3C1=NN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



